molecular formula C7H8BrN5O B8779810 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol CAS No. 43047-77-4

2-(6-amino-8-bromo-9H-purin-9-yl)ethanol

Cat. No.: B8779810
CAS No.: 43047-77-4
M. Wt: 258.08 g/mol
InChI Key: HPCQLQBYCLLETI-UHFFFAOYSA-N
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Description

2-(6-amino-8-bromo-9H-purin-9-yl)ethanol is a chemical compound with the molecular formula C7H8BrN5O. It is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or a brominating agent in an organic solvent, followed by the addition of ethanol under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and ethanol addition processes, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-amino-8-bromo-9H-purin-9-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted purine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-(6-amino-8-bromo-9H-purin-9-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in DNA and RNA interactions.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol involves its interaction with nucleic acids and proteins. It can bind to DNA and RNA, potentially interfering with their replication and transcription processes. The bromine atom and amino group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-amino-8-bromo-9H-purin-9-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

43047-77-4

Molecular Formula

C7H8BrN5O

Molecular Weight

258.08 g/mol

IUPAC Name

2-(6-amino-8-bromopurin-9-yl)ethanol

InChI

InChI=1S/C7H8BrN5O/c8-7-12-4-5(9)10-3-11-6(4)13(7)1-2-14/h3,14H,1-2H2,(H2,9,10,11)

InChI Key

HPCQLQBYCLLETI-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)CCO)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 10 g 2-(6-amino-purin-9-yl)ethanol in 200 ml 0.5M AcONa/AcOH buffer pH 4 were added 4 ml of Br2. The resulting mixture was stirred at room temperature for 8 hours. The precipitated product was isolated, washed with water and crystallized from ethanol to give 6.13 g (43%) of the desired compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
AcONa AcOH
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
43%

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